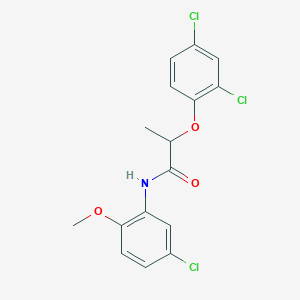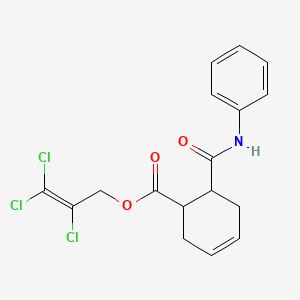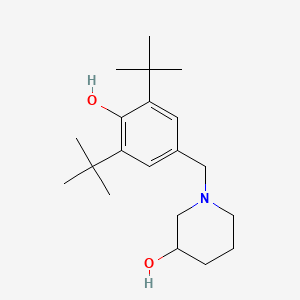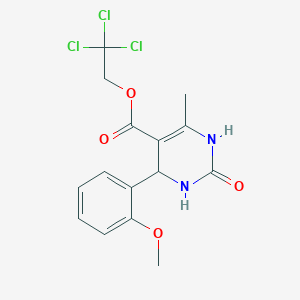
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as Clomazone, is a widely used herbicide that belongs to the family of chloroacetanilide compounds. It is used to control weeds in various crops such as soybeans, corn, and peanuts.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This results in the death of the targeted weeds. This compound is absorbed by the roots and foliage of plants and translocated to the growing points, where it exerts its herbicidal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation. This can result in damage to the cell membrane, chloroplasts, and other cellular components. In addition, this compound has been shown to affect the activity of various enzymes involved in plant metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is its broad-spectrum activity against a wide range of weeds. It is also relatively safe for non-target organisms and has a low environmental impact. However, this compound can be toxic to some crops, and its effectiveness can be affected by factors such as soil type, temperature, and rainfall. In addition, this compound can be difficult to analyze in soil and water samples due to its low solubility and high adsorption to soil particles.
Orientations Futures
There are several areas of research that could be explored in the future regarding N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide. These include the development of new formulations that improve its effectiveness and reduce its environmental impact, the identification of new targets for herbicidal activity, and the investigation of its potential as a tool for studying plant physiology and metabolism. In addition, more research is needed to understand the long-term effects of this compound on soil and water quality and the potential risks to human health and the environment.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with 2,4-dichlorophenoxyacetic acid. The resulting intermediate is then reacted with propionyl chloride to form this compound. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including some that are resistant to other herbicides. In addition, this compound has been found to have minimal impact on non-target organisms such as earthworms and bees.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3/c1-9(23-14-5-3-10(17)7-12(14)19)16(21)20-13-8-11(18)4-6-15(13)22-2/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLAGXZALNGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5106273.png)

![N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5106282.png)

![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5106307.png)
![4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B5106322.png)

![3-(3-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106359.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5106367.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)

![ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5106398.png)
